molecular formula C12H5F5 B165447 2,3,4,5,6-Pentafluorobiphenyl CAS No. 784-14-5

2,3,4,5,6-Pentafluorobiphenyl

Cat. No.: B165447
CAS No.: 784-14-5
M. Wt: 244.16 g/mol
InChI Key: BEKHDAJTCOSDPJ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobiphenyl is a fluorinated aromatic compound with the molecular formula C12H5F5. It is a derivative of biphenyl where five hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Safety and Hazards

Safety information for 2,3,4,5,6-Pentafluorobiphenyl indicates that it should be handled with care. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluorobiphenyl can be synthesized through several methods. One common method involves the reaction of bromopentafluorobenzene with a suitable biphenyl derivative under the presence of a palladium catalyst. The reaction is typically carried out in a solvent like dimethyl sulfoxide at elevated temperatures (115-120°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Boiling fuming nitric acid.

    Oxidation: Nitrobenzene and pentafluorophenylhydrazine.

    Substitution: Various halogenated reagents and catalysts.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluorobiphenyl is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring robust and reactive fluorinated compounds .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKHDAJTCOSDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999735
Record name 2,3,4,5,6-Pentafluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-14-5
Record name 784-14-5
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Record name 2,3,4,5,6-Pentafluoro-1,1'-biphenyl
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Record name 2,3,4,5,6-Pentafluorobiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,3,4,5,6-Pentafluorobiphenyl consists of two phenyl rings connected by a single bond, with one ring fully substituted with fluorine atoms.

    ANone: this compound undergoes electrophilic substitution reactions primarily at the 4'-position (para to the inter-ring bond) due to the electron-withdrawing effect of the pentafluorophenyl ring. For example:

    • Bromination: Reacts with bromine in the presence of aluminium tribromide to yield 4'-bromopentafluorobiphenyl [].
    • Nitration: Reacts with fuming nitric acid and sulfuric acid in glacial acetic acid to produce 4'-nitro- and 2'-nitropentafluorobiphenyl [].
    • Methylation: Reacts with methyl bromide and aluminium tribromide, resulting in a mixture of polymethylated pentafluorobiphenyls [].

    ANone: Yes, this compound can be further arylated:

      ANone: Yes, several alternative synthetic approaches exist:

      • Ullmann reactions: Can be employed to synthesize various nitro derivatives of this compound []. This method also allows access to 2′,2″,3′,3″,5′,5″,6′,6″-octafluoro-p-quaterphenyl [].
      • Photochemical reaction: Reacting hexafluorobenzene with benzene under UV irradiation yields this compound [, ]. This reaction is sensitized by naphthalene and influenced by solvent polarity [, ].
      • Reaction with diaroyl peroxides: Hexafluorobenzene reacts with diaroyl peroxides to form this compound and substituted derivatives [].
      • Reaction with benzoyl peroxide: Similar to the reaction with diaroyl peroxides, benzoyl peroxide reacts with hexafluorobenzene to produce this compound []. The yield is influenced by the reaction conditions and the presence of p-fluorobenzoic acid [].

      ANone: this compound exhibits complete regioselectivity in nucleophilic substitution reactions, with nucleophiles attacking exclusively at the para position (4'-position) relative to the inter-ring bond [, ]. This selectivity is attributed to electronic effects and steric hindrance from the fluorine atoms in the pentafluorophenyl ring.

      ANone: The electron-deficient nature of the pentafluorophenyl ring in this compound makes it susceptible to attack by electrophilic radicals. This property is evident in its reactions with:

      • Phenyl radicals: Reacts with phenyl radicals generated from aniline and pentyl nitrite to form this compound [].
      • Pentafluorophenyl radicals: Reacts with pentafluorophenyl radicals generated from various sources, albeit with varying efficiency depending on the radical source and reaction conditions [, ].

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